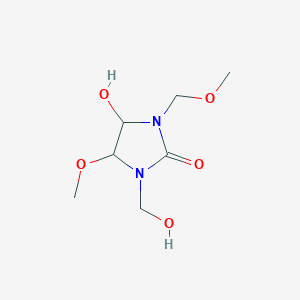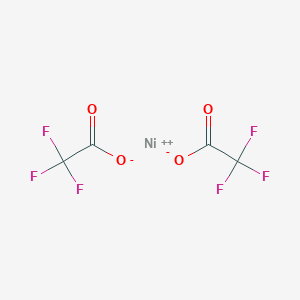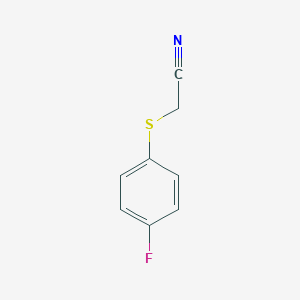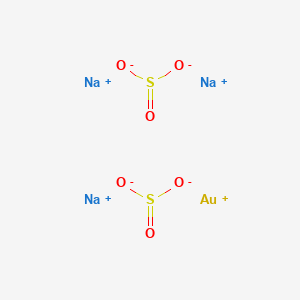
Schwefelsäure, Gold(I)-Natriumsalz (2:1:3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trisodium;gold(1+);disulfite is a chemical compound with the molecular formula AuH3NaO3SThis compound is notable for its unique combination of gold and sulfurous acid, making it an interesting subject for various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
trisodium;gold(1+);disulfite has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in targeted drug delivery systems.
Industry: It is used in the electronics industry for gold plating and in the production of gold nanoparticles.
Safety and Hazards
While specific safety data for “Sulfurous acid, gold(1+) sodium salt (2:1:3)” was not found, sulfurous acid, a related compound, is known to cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if inhaled . It is recommended to use only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Vorbereitungsmethoden
The preparation of sulfurous acid, gold(1+) sodium salt (2:1:3) typically involves the reaction of gold salts with sodium sulfite under controlled conditions. The synthetic route can be summarized as follows:
Synthetic Route: Gold salts (such as gold chloride) are reacted with sodium sulfite in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Reaction Conditions: The reaction is typically conducted at room temperature, with a pH range of 7-9 to optimize the yield of sulfurous acid, gold(1+) sodium salt (2:1:3).
Industrial Production: On an industrial scale, the production process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
trisodium;gold(1+);disulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) compounds and sodium sulfate.
Reduction: It can be reduced to elemental gold and sodium sulfite.
Substitution: The gold ion in the compound can be substituted by other metal ions under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include gold(III) compounds, elemental gold, and various sodium salts.
Wirkmechanismus
The mechanism of action of sulfurous acid, gold(1+) sodium salt (2:1:3) involves its interaction with biological molecules and cellular pathways:
Molecular Targets: The compound interacts with proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: It may affect cellular redox balance and induce oxidative stress, leading to cell death in certain types of cancer cells.
Vergleich Mit ähnlichen Verbindungen
trisodium;gold(1+);disulfite can be compared with other gold compounds:
Gold(III) chloride: Unlike sulfurous acid, gold(1+) sodium salt (2:1:3), gold(III) chloride is more commonly used in catalysis and has different reactivity.
Gold(I) chloride: This compound is similar in oxidation state but differs in its chemical properties and applications.
Gold sodium thiomalate: Used in medicine for its anti-inflammatory properties, it differs significantly in its biological activity compared to sulfurous acid, gold(1+) sodium salt (2:1:3).
These comparisons highlight the unique properties and applications of sulfurous acid, gold(1+) sodium salt (2:1:3) in various fields.
Eigenschaften
CAS-Nummer |
19153-98-1 |
|---|---|
Molekularformel |
AuH2NaO3S |
Molekulargewicht |
302.04 g/mol |
IUPAC-Name |
trisodium;gold(1+);disulfite |
InChI |
InChI=1S/Au.Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3) |
InChI-Schlüssel |
AVCQBEJQAWLZDA-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+].[Au+] |
Kanonische SMILES |
OS(=O)O.[Na].[Au] |
Aussehen |
Colorless solution |
| 19153-98-1 | |
Piktogramme |
Irritant |
Synonyme |
Trisodium gold disulfite; Gold sodium sulfite ; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


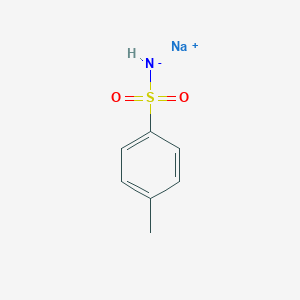
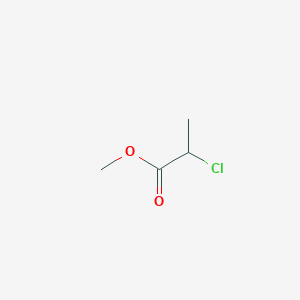
![DIETHOXY-BIS[(2-METHYLPROPAN-2-YL)OXY]SILANE](/img/structure/B95976.png)
![2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B95977.png)
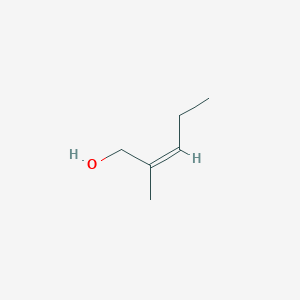
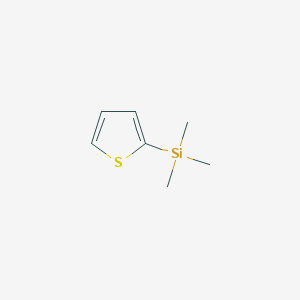
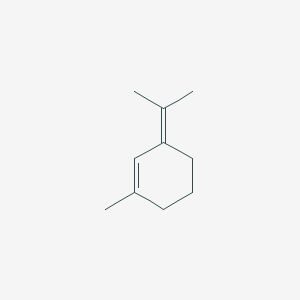

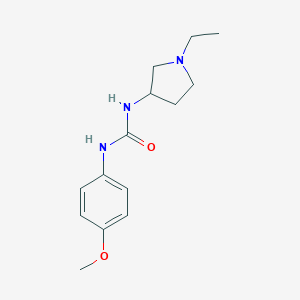
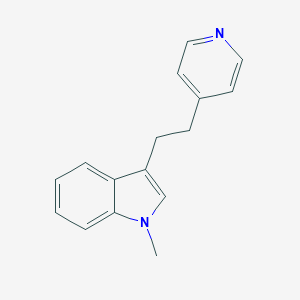
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
